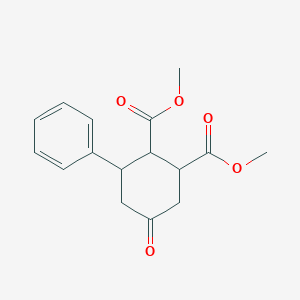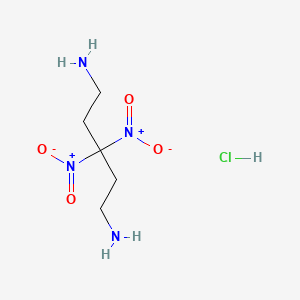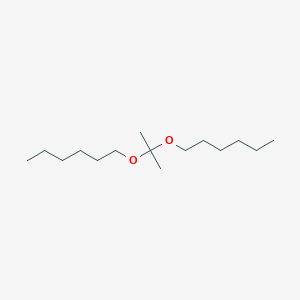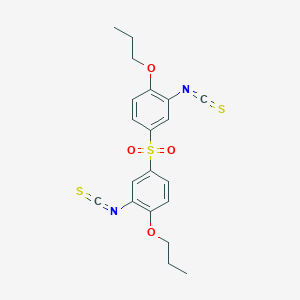
1,1'-Sulfonylbis(3-isothiocyanato-4-propoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Métodos De Preparación
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection . The yields of the products can be quite high, often exceeding 90%. This method is favored due to its low toxicity, safety, and cost-effectiveness, making it suitable for industrial production .
Análisis De Reacciones Químicas
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with primary amines can yield different isothiocyanate derivatives .
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting aldehyde dehydrogenase (ALDH) positive cancer cells . It has also been explored for its role in decreasing cisplatin tolerance in non-small-cell lung cancer (NSCLC) cells .
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of ALDH, which plays a crucial role in the resistance of cancer cells to chemotherapy . By inhibiting ALDH, this compound can enhance the effectiveness of chemotherapeutic agents like cisplatin . Additionally, it may induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways .
Comparación Con Compuestos Similares
1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) can be compared with other isothiocyanates such as 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene and 1-(Isothiocyanatomethyl)-4-phenylbenzene . These compounds share similar structural features and biological activities. 1,1’-Sulfonylbis(3-isothiocyanato-4-propoxybenzene) is unique due to its specific sulfonyl and propoxybenzene groups, which may confer distinct chemical reactivity and biological effects .
Propiedades
Número CAS |
40939-80-8 |
|---|---|
Fórmula molecular |
C20H20N2O4S3 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-(3-isothiocyanato-4-propoxyphenyl)sulfonyl-1-propoxybenzene |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-9-25-19-7-5-15(11-17(19)21-13-27)29(23,24)16-6-8-20(26-10-4-2)18(12-16)22-14-28/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clave InChI |
ILFWZHUGFUPTRI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



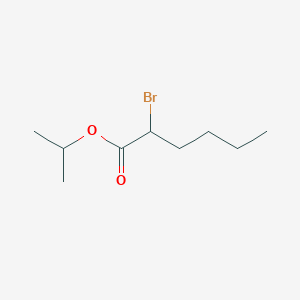
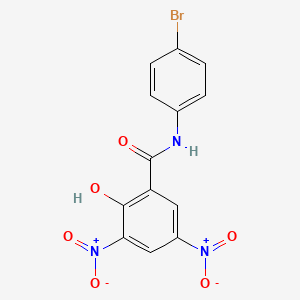
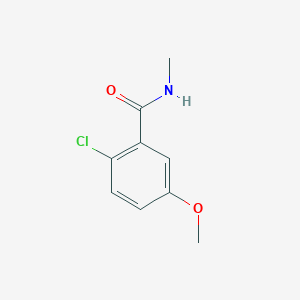
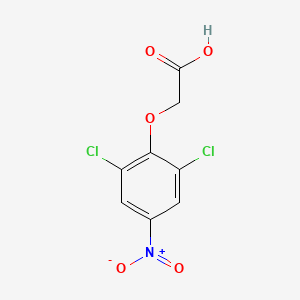


![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
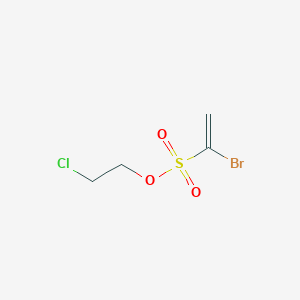
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
